(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
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Description
(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.33. The purity is usually 95%.
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Biological Activity
(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a synthetic compound characterized by its unique structural features, including a benzofuran core and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C20H19O6
- Molecular Weight : 369.373 g/mol
- Functional Groups : Methoxy groups, benzylidene moiety, and an acetic acid derivative.
The compound's stereochemistry (Z configuration) implies that substituents on the double bond are on the same side, which may influence its biological interactions and efficacy.
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
Compound | Mechanism of Action | Cancer Type | Reference |
---|---|---|---|
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-benzofuran | Induces apoptosis via mitochondrial pathway | Breast Cancer | |
4-Methoxyphenyl sulfone | Inhibits cell proliferation | Lung Cancer | |
Dimethoxybenzaldehyde | Antitumor activity through cell cycle arrest | Colon Cancer |
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been evaluated using various models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
Study Type | Inflammation Model | Key Findings |
---|---|---|
In vitro | Macrophage cultures | Reduced cytokine production by 50% at 10 µM concentration |
In vivo | Carrageenan-induced paw edema in rats | Significant reduction in paw swelling after administration |
These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate potential applications in treating infections caused by resistant strains.
The mechanism by which this compound exerts its biological effects involves several pathways:
-
Enzyme Interaction : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory processes.
- Example : Inhibition of cyclooxygenase enzymes leading to reduced prostaglandin synthesis.
-
Receptor Binding : It may interact with nuclear receptors or other proteins involved in apoptosis and cell signaling.
- Example : Binding to estrogen receptors modulating cell growth in hormone-sensitive cancers.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Breast Cancer Study : A study demonstrated that treatment with (Z)-2-(...) resulted in a significant decrease in tumor size in xenograft models compared to controls.
- Outcome : Tumor regression observed after four weeks of treatment at doses of 50 mg/kg body weight.
-
Inflammatory Disease Model : In a model of rheumatoid arthritis, administration led to a marked decrease in joint inflammation and pain scores.
- Outcome : Improved mobility scores were noted alongside reduced inflammatory markers.
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-23-12-4-6-15(24-2)11(7-12)8-17-19(22)14-5-3-13(9-16(14)26-17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H,20,21)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAJWVKPRJCBG-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.